Acetamide, N,N-diethyl-2-methylthio-
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Overview
Description
Acetamide, N,N-diethyl-2-methylthio-: is an organic compound with the molecular formula C7H15NOS and a molecular weight of 161.27 g/mol . It is a tertiary amide with a sulfur atom attached to the methyl group, making it a unique compound in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N,N-diethyl-2-methylthio- typically involves the reaction of diethylamine with acetic anhydride in the presence of a base. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of Acetamide, N,N-diethyl-2-methylthio- can be achieved through a continuous process involving the reaction of diethylamine with acetic acid. The reaction mixture is then subjected to distillation to separate the product from the by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Acetamide, N,N-diethyl-2-methylthio- can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines can be used under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Acetamide, N,N-diethyl-2-methylthio- is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds .
Biology: In biological research, it is used to study the effects of sulfur-containing amides on various biological systems .
Industry: In the industrial sector, Acetamide, N,N-diethyl-2-methylthio- is used as an intermediate in the production of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of Acetamide, N,N-diethyl-2-methylthio- involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfur atom in the compound can form covalent bonds with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Acetamide, N,N-diethyl-2-(methylthio)-: Similar structure but with different substituents.
Diethylacetamide: Lacks the sulfur atom, making it less reactive in certain chemical reactions.
Uniqueness: Acetamide, N,N-diethyl-2-methylthio- is unique due to the presence of the sulfur atom, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
14680-21-8 |
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Molecular Formula |
C7H15NOS |
Molecular Weight |
161.27 g/mol |
IUPAC Name |
N,N-diethyl-2-methylsulfanylacetamide |
InChI |
InChI=1S/C7H15NOS/c1-4-8(5-2)7(9)6-10-3/h4-6H2,1-3H3 |
InChI Key |
UHOGSWLXHHRSFG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CSC |
Origin of Product |
United States |
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